molecular formula C9H9N3O2 B15124522 Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B15124522
M. Wt: 191.19 g/mol
InChI Key: ZEEFFBJYFZGJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are commonly found in medicinal and pharmaceutical chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to their significant biological activities, making them valuable in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in the attached pyrimidine ring.

    1,2,3-Triazoles: Another class of triazole compounds with different nitrogen atom arrangements.

Uniqueness

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridine rings, which contributes to its distinct biological activities and chemical properties .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-10-6-11-12(8)5-7/h3-6H,2H2,1H3

InChI Key

ZEEFFBJYFZGJMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)C=C1

Origin of Product

United States

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